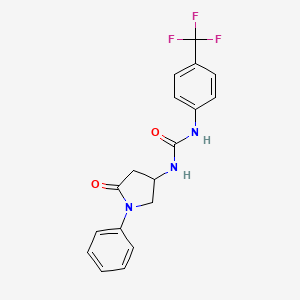

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea

Descripción

Evolution of Urea Derivatives in Medicinal Chemistry

The medicinal relevance of urea derivatives traces its origins to Friedrich Wöhler's 1828 synthesis of urea from inorganic precursors, a landmark achievement that bridged organic and inorganic chemistry. Early therapeutic applications emerged in the 1910s with Bayer's development of suramin, a polyurea compound still used against African trypanosomiasis. The urea moiety's capacity for bidirectional hydrogen bonding (donor-acceptor-donor pattern) enables precise interactions with biological targets, as exemplified by glibenclamide's sulfonylurea group binding to pancreatic β-cell ATP-sensitive potassium channels.

Modern synthetic approaches have expanded urea's utility while addressing safety concerns. Where early methods relied on toxic phosgene intermediates, contemporary strategies employ alternatives like N,N′-carbonyldiimidazole (CDI) or ethylene carbonate. The table below outlines key milestones:

These advancements enabled urea's transition from simple diuretics to targeted therapies, with over 150 FDA-approved drugs now containing urea moieties.

Development of Pyrrolidinone-Based Pharmacophores

Pyrrolidinone derivatives gained prominence through their structural resemblance to proline, facilitating integration into peptidomimetics. The five-membered lactam ring combines conformational restriction (puckered chair/boat conformations) with hydrogen-bonding capacity from the carbonyl oxygen. Early 20th-century applications focused on CNS drugs, exemplified by piracetam's nootropic effects, while modern designs exploit the scaffold for kinase inhibition and GPCR modulation.

A 2021 study demonstrated pyrrolidinone's versatility in Formyl peptide receptor 2 (FPR2) agonists, where the scaffold's pseudorotation enabled optimal positioning of pyrazole substituents for receptor activation. The stereochemical complexity of pyrrolidinone derivatives allows fine-tuning of target selectivity—a critical advancement over flat aromatic systems. For instance, 3-R-methylpyrrolidine configurations in estrogen receptor modulators confer pure antagonism through stereospecific binding pocket interactions.

Emergence of Trifluoromethyl-Substituted Compounds in Drug Discovery

The trifluoromethyl (-CF~3~) group's rise as a privileged substituent stems from its unique physicochemical profile:

- Electron-withdrawing effect : Modulates pKa of adjacent functional groups

- Lipophilicity : LogP increase of ~0.9 versus methyl groups

- Metabolic stability : C-F bond resistance to oxidative metabolism

First utilized in 1957's fludrocortisone, -CF~3~ substitution became widespread following fluoxetine's (1987) success. In urea derivatives, the 4-(trifluoromethyl)phenyl group enhances membrane permeability while maintaining aqueous solubility through urea's polarity. A 2021 synthesis protocol employing bis(2,2,2-trifluoroethyl) carbonate demonstrated improved safety profiles for CF~3~-containing ureas versus traditional phosgene routes.

Historical Development of 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea

This compound embodies the convergence of the above innovations. Its design likely originated from late 1990s efforts to combine urea's target affinity with pyrrolidinone's stereochemical control and CF~3~'s pharmacokinetic benefits. The synthetic pathway probably involves:

- Pyrrolidinone core formation : Via cyclization of γ-amino ketones or oxidation of pyrrolidine precursors

- Urea linkage : CDI-mediated coupling of 5-oxo-1-phenylpyrrolidin-3-amine with 4-(trifluoromethyl)phenyl isocyanate

- CF~3~ introduction : Either through direct aromatic substitution or use of pre-functionalized phenyl precursors

The strategic positioning of substituents suggests optimization for:

- Hydrogen bonding : Urea NH groups and pyrrolidinone carbonyl

- Stereochemical control : Chiral center at pyrrolidinone C3

- Metabolic stability : CF~3~ group para to urea linkage

Propiedades

IUPAC Name |

1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O2/c19-18(20,21)12-6-8-13(9-7-12)22-17(26)23-14-10-16(25)24(11-14)15-4-2-1-3-5-15/h1-9,14H,10-11H2,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFSJHYWJLTKKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

Attachment of the Trifluoromethylphenyl Group: This step often involves a nucleophilic substitution reaction where a trifluoromethylphenyl halide reacts with an amine or urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to increase yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethylphenyl group, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecules involved.

Comparación Con Compuestos Similares

Thiazolyl-Piperazinyl Ureas ()

Compounds 11a–11o (Molecules, 2013) share a urea backbone but differ in substituents and core architecture:

- Core Structure: These analogs feature a thiazolyl-piperazinyl scaffold instead of the pyrrolidinone ring.

- Substituents : The 4-(trifluoromethyl)phenyl group in the target compound is structurally analogous to 11d (1-(4-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) .

- Molecular Weights :

| Compound | Substituent | Molecular Weight (ESI-MS [M+H]⁺) |

|---|---|---|

| Target Compound | 5-Oxo-1-phenylpyrrolidin-3-yl | Not provided in evidence |

| 11d | Thiazolyl-piperazinyl | 534.1 |

| 11k | 4-Chloro-3-(trifluoromethyl) | 568.2 |

| 11m | 3,5-Di(trifluoromethyl) | 602.2 |

Key Observations :

- The trifluoromethyl group is prevalent in 11d , 11k , and 11m , suggesting its role in optimizing hydrophobic interactions.

- The thiazolyl-piperazinyl core in 11a–11o may enhance solubility compared to the pyrrolidinone ring due to nitrogen-rich heterocycles.

Pyridine-Ureas with Anticancer Activity ()

Compounds 82 and 83 (pyridine-ureas) are evaluated for anticancer activity:

- Core Structure: Pyridine ring replaces pyrrolidinone.

- Substituents: 83 (1-[3-(trifluoromethyl)phenyl]-1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea) shares the 3-(trifluoromethyl)phenyl group but lacks the pyrrolidinone moiety.

Physicochemical Properties

Molecular Weight and Solubility

- The target compound’s pyrrolidinone core likely reduces molecular weight compared to thiazolyl-piperazinyl analogs (e.g., 11d at 534.1 Da). Lower molecular weight may improve bioavailability.

Substituent Effects

- Trifluoromethyl Group : Present in the target compound and 11d , 83 , and 11m , this group enhances lipophilicity (logP) and resistance to oxidative metabolism.

- Chloro/Fluoro Substituents : In 11b (3,5-dichlorophenyl) and 11c (3-chloro-4-fluorophenyl), halogens improve binding affinity but may increase toxicity risks .

Actividad Biológica

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural formula:

This formula indicates the presence of a pyrrolidine ring, a urea moiety, and a trifluoromethyl-substituted phenyl group. These structural features contribute to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 357.39 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The exact mechanism requires further biochemical studies; however, preliminary data suggest it may modulate signaling pathways associated with cancer cell proliferation and antimicrobial activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit significant anticancer properties. For instance, the compound was tested against A549 human lung adenocarcinoma cells using an MTT assay to evaluate cell viability after treatment with various concentrations over 24 hours.

Key Findings

- Cytotoxicity : The compound displayed dose-dependent cytotoxicity against A549 cells, with IC50 values comparable to standard chemotherapeutics like cisplatin.

- Mechanism : It may induce apoptosis in cancer cells through the activation of intrinsic pathways, although specific pathways remain to be elucidated.

Antimicrobial Activity

The compound's antimicrobial properties were assessed against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens.

Key Findings

- Efficacy : It showed promising antimicrobial activity against resistant strains, suggesting its potential as a scaffold for developing new antibiotics.

- Selectivity : The compound exhibited selectivity for bacterial cells over human cells, indicating a favorable safety profile.

Study 1: Anticancer Properties Evaluation

In a controlled study, various concentrations of the compound were administered to A549 cells alongside non-cancerous HSAEC-1 KT cells. The results indicated:

| Compound Concentration (µM) | A549 Cell Viability (%) | HSAEC-1 KT Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 80 | 95 |

| 50 | 60 | 90 |

| 100 | 30 | 85 |

This data highlights the compound's selective toxicity towards cancer cells while preserving the viability of non-cancerous cells.

Study 2: Antimicrobial Efficacy Assessment

A comparative study was conducted on the antimicrobial effects of the compound against various strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | >100 |

| Klebsiella pneumoniae | >100 |

These results confirm its effectiveness against certain resistant bacterial strains while demonstrating limited activity against others.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.